L-Alanyl-L-alanyl-L-histidyl-L-tyrosine
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Overview
Description
L-Alanyl-L-alanyl-L-histidyl-L-tyrosine is a tetrapeptide composed of the amino acids L-alanine, L-histidine, and L-tyrosine
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Alanyl-L-alanyl-L-histidyl-L-tyrosine can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid (L-tyrosine) to the resin, followed by the stepwise addition of L-histidine, L-alanine, and another L-alanine. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis uses specific enzymes to catalyze the formation of peptide bonds between amino acids, offering a more environmentally friendly and cost-effective alternative to chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-alanyl-L-histidyl-L-tyrosine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes or acidic/basic conditions, breaking the tetrapeptide into its constituent amino acids.
Oxidation: The tyrosine residue can undergo oxidation to form dityrosine or other oxidative products.
Substitution: The histidine residue can participate in substitution reactions due to its imidazole side chain.
Common Reagents and Conditions
Hydrolysis: Enzymes like trypsin or pepsin, or acidic/basic solutions.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Various electrophiles can react with the imidazole ring of histidine.
Major Products
Hydrolysis: L-alanine, L-histidine, and L-tyrosine.
Oxidation: Dityrosine and other oxidative derivatives.
Substitution: Modified histidine residues.
Scientific Research Applications
L-Alanyl-L-alanyl-L-histidyl-L-tyrosine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Alanyl-L-alanyl-L-histidyl-L-tyrosine depends on its specific biological context. In general, peptides can interact with receptors, enzymes, or other proteins, modulating their activity. The histidine residue’s imidazole ring can participate in proton transfer reactions, while the tyrosine residue can be involved in phosphorylation, affecting signaling pathways.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-histidyl-L-tyrosine: A tripeptide with similar properties but lacking one alanine residue.
L-Alanyl-L-alanyl-L-tyrosine: A tripeptide missing the histidine residue.
L-Alanyl-L-histidyl-L-histidine: A tetrapeptide with two histidine residues instead of tyrosine.
Uniqueness
L-Alanyl-L-alanyl-L-histidyl-L-tyrosine’s unique combination of amino acids provides distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
175296-20-5 |
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Molecular Formula |
C21H28N6O6 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C21H28N6O6/c1-11(22)18(29)25-12(2)19(30)26-16(8-14-9-23-10-24-14)20(31)27-17(21(32)33)7-13-3-5-15(28)6-4-13/h3-6,9-12,16-17,28H,7-8,22H2,1-2H3,(H,23,24)(H,25,29)(H,26,30)(H,27,31)(H,32,33)/t11-,12-,16-,17-/m0/s1 |
InChI Key |
IOGHGJGNDVWIQA-SYWGBEHUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N |
Origin of Product |
United States |
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